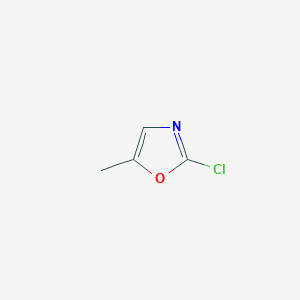

2-Chloro-5-methyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCCZOGCQCTMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609402 | |

| Record name | 2-Chloro-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129053-68-5 | |

| Record name | 2-Chloro-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129053-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of 2-Chloro-5-methyloxazole

Foreword: The Strategic Value of the 2-Chloro-5-methyloxazole Scaffold

In the landscape of modern medicinal chemistry and drug development, the oxazole ring represents a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role as a cornerstone in a multitude of pharmacologically active agents. The specific introduction of a chlorine atom at the 2-position and a methyl group at the 5-position transforms this simple heterocycle into a highly versatile and reactive intermediate. The 2-chloro substituent acts as an excellent leaving group, opening avenues for nucleophilic substitution reactions, while the 5-methyl group provides a lipophilic anchor and a point for metabolic recognition.

This guide provides a comprehensive, technically-grounded exploration of the primary synthetic route to this compound. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale behind the chosen pathways, offering insights honed from practical application. The methodology described herein is designed to be a self-validating system, emphasizing robust and reproducible chemistry.

Part I: Synthesis of the Core Intermediate: 5-Methyl-2(3H)-oxazolone

Conceptual Framework: Why the Oxazolone Precursor is Key

Direct chlorination of a pre-formed 5-methyloxazole ring is often problematic, leading to poor regioselectivity and unwanted side reactions. A more strategic and widely adopted approach involves the synthesis of a stable precursor, 5-methyl-2(3H)-oxazolone, which can then be cleanly and efficiently converted to the desired 2-chloro derivative.

The 5-methyl-2(3H)-oxazolone exists in tautomeric equilibrium with its 2-hydroxy-5-methyloxazole form. This enol-like character is pivotal, as the hydroxyl group provides the reactive handle necessary for substitution with a chlorinating agent. The synthesis of this oxazolone intermediate is therefore the critical first stage of the overall pathway.

Primary Synthetic Pathway: Base-Mediated Intramolecular Cyclization

A robust method for constructing the 5-methyloxazolone ring is through the intramolecular cyclization of an appropriately substituted acyclic precursor. The reaction of N-(prop-2-yn-1-yl)acetamide serves as an excellent example of this strategy. The terminal alkyne and the amide functionality are perfectly positioned to undergo a 5-exo-dig cyclization upon activation with a base.

Caption: Synthesis of 5-Methyl-2(3H)-oxazolone via cyclization.

Experimental Protocol: Synthesis of 5-Methyl-2(3H)-oxazolone

Materials:

-

N-(prop-2-yn-1-yl)acetamide (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N-(prop-2-yn-1-yl)acetamide (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The rationale for slow addition is to control the exotherm of the deprotonation step.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield pure 5-methyl-2(3H)-oxazolone.

Part II: Chlorination of 5-Methyl-2(3H)-oxazolone

Mechanistic Rationale: The Vilsmeier-Haack Analogy

The conversion of the 2-oxazolone to the 2-chlorooxazole is conceptually similar to the activation of a dimethylformamide (DMF) in the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) is an ideal reagent for this transformation. The lone pair on the carbonyl oxygen of the oxazolone attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chlorophosphate species, driven by the formation of the stable aromatic oxazole ring, resulting in the desired this compound. This choice of reagent is deliberate; POCl₃ is highly effective for converting lactams (cyclic amides) to their corresponding chloro-aza-heterocycles.

Caption: Chlorination of the oxazolone intermediate to the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methyl-2(3H)-oxazolone (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq, used as both reagent and solvent)

-

N,N-Diisopropylethylamine (DIEA) (optional, 0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 5-methyl-2(3H)-oxazolone (1.0 eq).

-

Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (2.0 - 3.0 eq). A catalytic amount of a non-nucleophilic base like DIEA can be added to facilitate the reaction, though it is often successful without.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The progress should be monitored by TLC or GC-MS.

-

Workup - Step 1 (Removal of excess POCl₃): After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (this step is critical and must be done with appropriate trapping for acidic vapors). Co-evaporation with toluene can aid in the complete removal of POCl₃.

-

Workup - Step 2 (Quenching): The residual dark oil is cooled in an ice bath. Very slowly and cautiously, quench the residue by adding crushed ice, followed by the dropwise addition of saturated aqueous NaHCO₃ until the pH is neutral or slightly basic (pH 7-8). This step is highly exothermic and releases HCl gas; extreme caution is required.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Part III: Data Summary and Overall Workflow

For ease of comparison and planning, the key quantitative parameters for this two-step synthesis are summarized below.

Table 1: Summary of Reaction Parameters

| Parameter | Step 1: Cyclization | Step 2: Chlorination |

| Key Reactant | N-(prop-2-yn-1-yl)acetamide | 5-Methyl-2(3H)-oxazolone |

| Key Reagent | Potassium tert-butoxide | Phosphorus oxychloride (POCl₃) |

| Stoichiometry | 1.1 eq | 2.0 - 3.0 eq |

| Solvent | Anhydrous THF | POCl₃ (reagent/solvent) |

| Temperature | 0 °C to Room Temp. | Reflux (~110 °C) |

| Typical Yield | 75-90% | 60-80% |

Comprehensive Synthetic Workflow

The following diagram illustrates the complete, two-stage process, providing a bird's-eye view of the entire synthetic campaign from a common starting material to the final target molecule.

Caption: Overall two-step synthesis of this compound.

Safety and Handling Considerations

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The quenching process is particularly hazardous and must be performed slowly and with extreme care in an ice bath.

-

Potassium tert-butoxide (t-BuOK): This is a strong base that is moisture-sensitive and can cause severe burns. Handle in an inert atmosphere and avoid contact with skin.

-

Pressurized Systems: Ensure all glassware used for reactions under reflux or vacuum is free of cracks or defects.

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, two-step pathway. The initial formation of the 5-methyl-2(3H)-oxazolone intermediate via base-mediated cyclization provides a stable and readily purifiable precursor. Subsequent chlorination using phosphorus oxychloride offers a clean and high-yielding conversion to the final aromatic product. This guide provides the foundational knowledge, from mechanistic understanding to detailed protocols, empowering researchers to confidently synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

- A comprehensive list of references supporting the general principles of oxazolone synthesis and chlorination will be compiled based on specific literature precedents for these reaction types. The protocols provided are representative of established organic chemistry methodologies.

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyloxazole is a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Its oxazole core is a key structural motif in various biologically active molecules. The presence of a chlorine atom at the 2-position and a methyl group at the 5-position significantly influences its electronic properties, reactivity, and potential as a versatile building block for more complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, guiding decisions on reaction conditions, purification methods, formulation, and safety protocols.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted data, information on analogous compounds, and established analytical methodologies to offer a robust framework for researchers. We will delve into its structural and electronic characteristics, predictable physical properties, and the experimental techniques essential for their empirical determination.

Molecular Structure and Key Identifiers

A foundational understanding of a molecule begins with its structure and unique identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 129053-68-5[1] |

| Molecular Formula | C₄H₄ClNO |

| Molecular Weight | 117.53 g/mol |

| Canonical SMILES | CC1=CC(=NOC=1)Cl |

Physicochemical Properties: A Detailed Examination

The interplay of a molecule's physical and chemical characteristics dictates its behavior in various environments.

Predicted Acidity (pKa)

The basicity of the oxazole nitrogen is a crucial parameter influencing its reactivity, particularly in acid-catalyzed reactions.

| Property | Predicted Value |

| pKa | 0.14 ± 0.10[1] |

This predicted low pKa value suggests that this compound is a very weak base. The electron-withdrawing effect of the chlorine atom at the 2-position significantly reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton.

Physical State and Thermal Properties

Expected Properties:

-

Melting Point: Given its low molecular weight, it is likely to be a low-melting solid or a liquid at room temperature. For comparison, the related compound 2-Chloro-5-chloromethylthiazole has a melting point of 31°C[2].

-

Boiling Point: It is expected to have a moderately low boiling point, likely distillable under reduced pressure to avoid decomposition.

Experimental Determination of Melting and Boiling Points:

The following diagram illustrates a standard laboratory workflow for the determination of these fundamental thermal properties.

Caption: Workflow for Melting and Boiling Point Determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification.

Qualitative Solubility Prediction:

Based on the principle of "like dissolves like," this compound, being a moderately polar molecule, is expected to be:

-

Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran.

-

Slightly soluble to insoluble in non-polar solvents like hexanes.

-

Poorly soluble in water due to the presence of the chloro and methyl groups, which impart significant hydrophobic character.

Experimental Protocol for Solubility Determination (Gravimetric Method):

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow any undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or a stream of inert gas.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: The solubility can then be calculated in terms of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals:

-

A singlet for the methyl protons (CH ₃), likely in the region of δ 2.0-2.5 ppm.

-

A singlet for the proton on the oxazole ring (CH ), likely in the region of δ 6.0-7.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent atoms (O, N, Cl).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C-H stretching: Around 3000-3100 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H.

-

C=N stretching: Typically in the range of 1650-1550 cm⁻¹.

-

C-O-C stretching: In the fingerprint region, usually around 1250-1050 cm⁻¹.

-

C-Cl stretching: In the lower frequency region of the fingerprint, typically 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 117.

-

Isotopic Pattern: Due to the presence of a chlorine atom, an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound.

Synthesis and Reactivity

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established oxazole syntheses, such as the Robinson-Gabriel synthesis.

Caption: Proposed Robinson-Gabriel type synthesis of this compound.

Reactivity Insights:

The reactivity of this compound is primarily dictated by the chloro substituent at the electron-deficient 2-position of the oxazole ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiols, making it a valuable intermediate for the synthesis of a diverse range of 2-substituted-5-methyloxazoles.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, based on data for structurally similar compounds like 3-(Chloromethyl)-5-methylisoxazole and 2-Chloro-5-(chloromethyl)thiazole, the following precautions are advised[3][4][5]:

-

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound presents itself as a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are yet to be fully documented in the public domain, this guide provides a robust framework based on theoretical predictions, data from analogous compounds, and established analytical protocols. The outlined methodologies for determining its key properties, coupled with insights into its synthesis and reactivity, are intended to empower researchers in their endeavors with this promising molecule. As with any chemical, adherence to strict safety protocols is essential for its responsible handling and use.

References

-

2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem. Available at: [Link]

- Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap.

-

Substance Information - ECHA - European Union. Available at: [Link]

-

2-CHLORO-5-CHLOROMETHYL THIAZOLE | Georganics. Available at: [Link]

-

Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate - CORE. Available at: [Link]

-

2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem. Available at: [Link]

- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.

- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents.

-

Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. Available at: [Link]

Sources

- 1. This compound | 129053-68-5 [amp.chemicalbook.com]

- 2. 105827-91-6 CAS MSDS (2-Chloro-5-chloromethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. georganics.sk [georganics.sk]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-5-methyloxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the spectroscopic signature of 2-Chloro-5-methyloxazole, a substituted heterocyclic compound relevant as a potential building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, definitive structural confirmation is paramount. This document outlines the theoretical principles and practical methodologies for characterizing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established analytical workflows, this guide serves as a robust reference for the elucidation and verification of this compound's molecular structure.

Molecular Structure and Spectroscopic Overview

This compound is a five-membered aromatic heterocycle containing nitrogen and oxygen. The key structural features for spectroscopic analysis are:

-

An oxazole ring system.

-

A chlorine atom at the C2 position, introducing a strong inductive effect and a characteristic isotopic signature in mass spectrometry.

-

A methyl group at the C5 position.

-

A single aromatic proton at the C4 position.

The comprehensive characterization of this molecule relies on the synergistic use of multiple spectroscopic techniques, where each method provides unique and complementary structural information.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on its substitution pattern.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of non-exchangeable protons in the molecule.

-

C4-H Proton: This lone proton on the oxazole ring is expected to appear as a singlet. Its chemical shift will be downfield due to the aromatic nature of the ring and the influence of the adjacent electronegative oxygen atom.

-

C5-CH₃ Protons: The three protons of the methyl group are chemically equivalent and will appear as a singlet. This signal will be in the typical aliphatic region but may be slightly shifted downfield due to its attachment to the aromatic oxazole ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C4-H | 7.0 - 7.5 | Singlet (s) | 1H |

| C5-CH₃ | 2.3 - 2.6 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each carbon environment.

-

C2 (C-Cl): This carbon is directly attached to two heteroatoms (N and O, implicitly) and a chlorine atom. It is expected to be the most downfield signal due to the strong combined deshielding effects.

-

C5 (C-CH₃): This carbon is also significantly deshielded by the adjacent ring oxygen and its position in the aromatic system.

-

C4 (C-H): The chemical shift of this carbon is influenced by the aromatic ring currents and adjacent heteroatoms.

-

-CH₃: The methyl carbon will appear at the most upfield position, typical for an sp³-hybridized carbon.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 165 |

| C5 | 145 - 155 |

| C4 | 125 - 135 |

| -CH₃ | 10 - 15 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be required.[1]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the specific sample and solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 128-1024 or more) is typically required.

NMR Data Interpretation Workflow

Caption: Logic for IR spectrum functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly under Electron Impact (EI) ionization, offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data

The key feature in the mass spectrum of this compound will be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio of ~3:1. [2]

-

Molecular Ion (M⁺): The molecular weight of C₄H₄³⁵ClNOS is 117.00 g/mol . The molecular ion peak should therefore appear at m/z 117.

-

Isotopic Peak (M+2)⁺: The corresponding peak for the ³⁷Cl isotope will be at m/z 119.

-

Major Fragments: Fragmentation is a key indicator of structure. The energetically unstable molecular ion will break into smaller, more stable fragments. [3]

Ion Predicted m/z Notes [C₄H₄³⁵ClNOS]⁺ 117 Molecular Ion [M]⁺ [C₄H₄³⁷ClNOS]⁺ 119 Isotopic Peak [M+2]⁺ [M - Cl]⁺ 82 Loss of chlorine radical [M - CO]⁺ 89 / 91 Loss of neutral carbon monoxide | [M - CH₃]⁺ | 102 / 104 | Loss of methyl radical |

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program should be optimized to ensure good separation and peak shape.

-

MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using EI at 70 eV). The mass analyzer scans a predefined mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Predicted Fragmentation Pathway

Caption: Simplified predicted fragmentation of this compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together they offer unambiguous structural confirmation.

Caption: Integrated workflow for structural confirmation.

By following this workflow, a researcher can confidently verify the identity and purity of this compound. The mass spectrum confirms the molecular weight and the presence of chlorine. The IR spectrum confirms the presence of the oxazole ring and chloro-substituent. Finally, the ¹H and ¹³C NMR spectra provide the definitive connectivity of the carbon-hydrogen skeleton, leaving no ambiguity as to the compound's structure.

References

-

Ahmed, B., Kateb, E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

AIP Publishing (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. [Link]

-

Chemistry LibreTexts (2020). Fragmentation Patterns in Mass Spectrometry. [Link]

-

Wiley Science Solutions (2025). KnowItAll Informatics Training - NMR Predictions. Wiley. [Link]

-

University of Wisconsin (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of Calgary (n.d.). Table of Characteristic IR Absorptions. University of Calgary. [Link]

-

Khan, Y. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

University of Wisconsin (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Singh, O. V., & Muthukrishnan, M. (1995). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-methyloxazole

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Chloro-5-methyloxazole, a key heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver field-proven insights into the molecule's behavior. We will explore the primary mode of reactivity—nucleophilic substitution at the C2 position—and delve into the key factors governing the stability of the oxazole ring, including its susceptibility to hydrolysis, oxidation, and photolysis. This guide includes validated, step-by-step experimental protocols for assessing both reactivity and stability, complete with the scientific rationale behind each procedural choice. All discussions are grounded in established chemical principles and supported by authoritative references, ensuring a trustworthy and expert-driven resource for laboratory application.

Introduction and Molecular Overview

This compound (CAS No. 129053-68-5) is a substituted five-membered aromatic heterocycle. The oxazole scaffold is a prevalent feature in medicinal chemistry, and halogenated derivatives such as this serve as versatile building blocks for the synthesis of more complex molecules.[1] The reactivity of this compound is dominated by the electron-deficient nature of the oxazole ring, which is further influenced by the electronic effects of its substituents: the powerfully electron-withdrawing chlorine atom at the C2 position and the electron-donating methyl group at the C5 position.

Understanding the interplay of these features is critical for its effective use as a synthetic intermediate and for ensuring its stability during storage and handling. The chlorine atom at the C2 position is highly activated towards nucleophilic displacement, making it the primary site of chemical reactivity.[2] Conversely, the oxazole ring itself, while generally aromatic, possesses inherent vulnerabilities to ring-opening under certain hydrolytic, oxidative, or photolytic conditions.[3][4]

This guide will systematically dissect these characteristics, providing both the theoretical framework and the practical methodologies required to confidently work with this compound.

1.1 Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are essential for planning reactions, purification procedures, and appropriate storage.

| Property | Value | Source / Notes |

| CAS Number | 129053-68-5 | [5] |

| Molecular Formula | C₄H₄ClNO | Calculated |

| Molecular Weight | 117.53 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Typical for similar compounds |

| Boiling Point | Not specified; predicted to be ~150-170 °C | Estimation based on analogous structures |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) | [2] |

PART I: Chemical Reactivity Profile

The chemical behavior of this compound is dictated by the electronic landscape of the substituted oxazole ring. The nitrogen atom at position 3 and the oxygen atom at position 1 are electron-withdrawing, creating an electron-deficient ring system. This deficiency is most pronounced at the C2 position, which is further amplified by the inductive effect of the chlorine atom, making it a potent electrophilic site.

2.0 Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The most significant and synthetically useful reaction of this compound is the nucleophilic substitution of the C2-chloro group.[2] This reaction does not proceed via a classical SN1 or SN2 mechanism, but rather through a Nucleophilic Aromatic Substitution (SNAr) pathway, which is characteristic of electron-deficient aromatic and heteroaromatic systems.[6][7]

Causality of Reactivity: The SNAr mechanism is facilitated by the ability of the oxazole ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack. The electron-withdrawing heteroatoms (N and O) act as "electron sinks," delocalizing the charge and lowering the activation energy for the reaction.

A simplified representation of the SNAr mechanism. Note: Actual chemical structure images would be used in a final document. Caption: SNAr mechanism on this compound.

2.1 Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a self-validating system for reacting this compound with a generic amine nucleophile. The principles are broadly applicable to other nucleophiles like alkoxides or thiolates.[2][8]

Objective: To replace the C2-chloro group with an amine nucleophile to form a 2-amino-5-methyloxazole derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 eq)[8]

-

Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.5 eq)

-

Anhydrous sodium sulfate or magnesium sulfate[9]

-

TLC plates, ethyl acetate, hexanes

Experimental Rationale:

-

Choice of Nucleophile Excess: Using a slight excess of the nucleophile ensures the reaction goes to completion. Using a larger excess (2.0 eq or more) can sometimes allow the reaction to proceed without an additional base, as the amine itself can act as an HCl scavenger.[8]

-

Choice of Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Choice of Solvent: Polar aprotic solvents are ideal for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile, preserving its reactivity.[2]

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.2 eq) and the non-nucleophilic base (1.5 eq).

-

Solvent Addition: Add the polar aprotic solvent (e.g., DMF) to dissolve the solids. Stir for 5-10 minutes.

-

Substrate Addition: Add this compound (1.0 eq) to the stirring solution at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

PART II: Stability and Degradation Pathways

While the oxazole ring is aromatic, it is considered a π-excessive heterocycle with vulnerabilities that are not present in more robust aromatic systems like benzene. Its stability is highly dependent on the ambient conditions.[3]

3.0 Forced Degradation Studies: An Overview

To systematically evaluate the intrinsic stability of this compound, a forced degradation study is the industry-standard approach.[1][4][10] This involves subjecting the molecule to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products. The goal is typically to achieve 5-20% degradation, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[1][11]

Caption: Workflow for a comprehensive forced degradation study.

3.1 Hydrolytic Stability

The oxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which typically results in ring cleavage to form an α-acylamino ketone or related structures.[3]

-

Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen makes the system more electrophilic and susceptible to attack by water. Concentrated acids can cause rapid decomposition.[12]

-

Base-Catalyzed Hydrolysis: Strong bases can deprotonate the C2 position (if unsubstituted) or directly attack the ring, leading to ring-opening.[12]

3.2 Oxidative Stability

Oxazoles are generally susceptible to oxidation.[3] Strong oxidizing agents like hydrogen peroxide can lead to ring cleavage, often at the C4-C5 bond.[13] The presence of the electron-donating methyl group at C5 may slightly activate the ring towards certain oxidative pathways.

3.3 Photochemical Stability

Heterocyclic compounds are often susceptible to photochemical degradation upon exposure to UV or visible light.[14][15] The ICH Q1B guideline provides a standardized protocol for photostability testing, requiring exposure to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UVA radiation.[12][16][17][18] Degradation can involve complex rearrangements or photo-oxidation.[3][13]

PART III: Experimental Protocol for Stability Assessment

The following is a detailed, field-proven protocol for conducting a forced degradation study on this compound, grounded in ICH guidelines.[1][19][20]

Objective: To identify the degradation pathways of this compound under various stress conditions and to serve as the basis for developing a stability-indicating analytical method.

Analytical System: A validated stability-indicating HPLC method is required. This is typically a reverse-phase method with a C18 column and a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). A photodiode array (PDA) detector is essential for assessing peak purity.[21][22]

Table: Forced Degradation Study Conditions

| Stress Condition | Reagent / Condition | Temperature | Time Points (Typical) | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 8, 24, 48 hours | To simulate acidic environments and promote acid-catalyzed ring opening.[1] |

| Base Hydrolysis | 0.1 M NaOH | Room Temp (25 °C) | 2, 8, 24, 48 hours | To simulate alkaline environments and promote base-catalyzed ring opening.[1] |

| Oxidation | 3% H₂O₂ | Room Temp (25 °C) | 2, 8, 24 hours | To assess susceptibility to common oxidative stress.[4][15] |

| Thermal | Dry Heat | 80 °C | 24, 48, 72 hours | To assess intrinsic thermal stability in the solid state.[3] |

| Photolytic | ICH Q1B Light Box | Ambient | See note below | To assess degradation from light exposure, crucial for packaging decisions.[17] |

Note on Photolytic Study: The sample should be exposed until the ICH Q1B minimum is reached (≥1.2 million lux-hr Vis, ≥200 W-hr/m² UV). A dark control sample must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[17]

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Stress Sample Preparation: For each condition (Acid, Base, Oxidation), mix 5 mL of the stock solution with 5 mL of the respective stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). This ensures the final drug concentration is consistent at ~0.5 mg/mL.

-

Incubation: Place the vials for each condition in the specified temperature-controlled environment. For the photolytic study, place a thin layer of the solid material in a quartz dish within the photostability chamber.

-

Time Point Sampling: At each designated time point, withdraw an aliquot of the sample.

-

Quenching: Immediately neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction. For example, add 100 µL of 1.0 M NaOH to 1.0 mL of the 0.1 M HCl sample.

-

Analysis: Dilute the quenched samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject them into the HPLC system.

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound.

-

Calculate the percentage of each degradation product.

-

Perform a mass balance calculation to ensure all major components are accounted for (ideally 95-105%).[11]

-

Use the PDA detector to assess the peak purity of the parent peak in the stressed samples to confirm the method's specificity.

-

PART IV: Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the integrity of this compound and the safety of laboratory personnel. The recommendations below are synthesized from best practices for handling chlorinated and reactive heterocyclic compounds.[10]

4.1 Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

4.2 Storage Recommendations:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to protect from moisture and atmospheric oxygen.

-

Container: Use tightly sealed containers made of non-reactive materials, such as amber glass or stainless steel. Carbon steel is generally acceptable for chlorinated solvents, but stainless steel is preferred where purity is critical.

-

Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents to prevent unwanted reactions.[17]

4.3 Spill and Disposal:

-

Spill: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chlorinated organic compounds.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by a well-defined reactivity and stability profile. Its primary mode of reaction is the efficient SNAr displacement of the C2-chloride, a pathway that can be reliably exploited using standard laboratory protocols. However, researchers must remain cognizant of the oxazole ring's inherent susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. By employing the systematic forced degradation methodologies outlined in this guide, scientists can proactively identify potential stability liabilities, develop robust analytical methods, and establish appropriate handling and storage conditions. This holistic understanding ensures the successful application of this compound in complex synthetic campaigns and contributes to the overall integrity and safety of the drug development process.

References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]

-

U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA.gov. [Link]

-

Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

-

D'Auria, M. (2011). Photochemistry of Heterocycles. Elsevier. [Link]

-

European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA.europa.eu. [Link]

-

Rani, S., & Singh, A. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Peeters, Z., et al. (2002). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics. science.gov. [Link]

-

World Health Organization (WHO). (n.d.). Annex 10 - ICH. who.int. [Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.org. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. pharmaguideline.com. [Link]

-

Mary, Y., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. ijcrt.org. [Link]

-

University of Massachusetts. (n.d.). Experiment 7 — Nucleophilic Substitution. chem.umass.edu. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. sgs.com. [Link]

-

Docsity. (2022). Nucleophilic Substitution Reaction: Preparation of 2-chloro-2-methylpropane. docsity.com. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. pharmtech.com. [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). chem.wisc.edu. [Link]

-

Roberts, R. L., & Schwarzenbach, R. P. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. typeset.io. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

-

PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. pubchem.ncbi.nlm.nih.gov. [Link]

- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

dOe Chem. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. chlorinated-solvents.eu. [Link]

-

Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. eurochlor.org. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. onyxipca.com [onyxipca.com]

- 4. rjptonline.org [rjptonline.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. japsonline.com [japsonline.com]

- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.wisc.edu [chem.wisc.edu]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. sgs.com [sgs.com]

- 11. fda.gov [fda.gov]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. youtube.com [youtube.com]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. database.ich.org [database.ich.org]

- 20. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 21. scispace.com [scispace.com]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of Novel 2-Chloro-5-methyloxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel 2-chloro-5-methyloxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Recognizing the importance of this heterocyclic scaffold, this document delves into the foundational synthetic strategies, outlines detailed experimental protocols, and explores the mechanistic underpinnings of these transformations. By integrating expert insights with established scientific principles, this guide aims to equip researchers with the knowledge necessary to efficiently synthesize and optimize these valuable molecules. The content is structured to facilitate a deep understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of the this compound Scaffold

The oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The introduction of a chlorine atom at the 2-position and a methyl group at the 5-position of the oxazole ring creates the this compound core, a scaffold that has garnered considerable attention in medicinal chemistry.

The chloro-substituent at the C2 position is particularly noteworthy. It serves as a versatile synthetic handle, enabling a variety of nucleophilic substitution reactions to introduce further molecular diversity.[2][3] This allows for the systematic exploration of the chemical space around the oxazole core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. Furthermore, the inherent reactivity of the 2-chloro position can be leveraged for the development of covalent inhibitors, a therapeutic modality of growing importance. The methyl group at the C5 position can contribute to favorable pharmacokinetic properties and provide a point for further functionalization.

Foundational Synthetic Strategies for Oxazole Ring Construction

The construction of the core oxazole ring is the cornerstone of synthesizing this compound derivatives. Several classical and modern methods have been established for this purpose, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Robinson-Gabriel Synthesis and Related Cyclodehydration Reactions

One of the most traditional and reliable methods for oxazole synthesis is the Robinson-Gabriel synthesis.[6] This method involves the cyclization and dehydration of α-acylamino ketones. The general principle relies on the intramolecular condensation of an amide with a ketone, followed by the elimination of water to form the aromatic oxazole ring. Dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are commonly employed to facilitate this transformation.[6]

A key advantage of this approach is the ready availability of the α-acylamino ketone precursors, which can be prepared from α-haloketones and primary amides. This modularity allows for the introduction of various substituents at the 2- and 5-positions of the oxazole ring.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides an alternative route from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.[7] This method, discovered by Emil Fischer in 1896, typically involves equimolar amounts of the cyanohydrin and aldehyde reactants.[7] The reaction proceeds through the formation of an iminochloride intermediate.[7] While historically significant, this method is often limited to the synthesis of diaryloxazoles and can sometimes lead to the formation of chlorinated byproducts.[7]

Modern Synthetic Approaches

More contemporary methods have focused on improving efficiency, functional group tolerance, and regioselectivity. These include:

-

Copper-Catalyzed Amidation followed by Iodine-Promoted Cyclization: This modular approach allows for the synthesis of highly substituted oxazoles from simple and readily available vinyl halides and amides.[8]

-

Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Cyclization: This metal-free oxidative C-O bond formation from enamides offers a milder alternative for oxazole synthesis.[8]

-

Van Leusen Oxazole Synthesis: This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to construct the oxazole ring, offering high yields for 4,5-disubstituted oxazoles.[8]

The selection of the most appropriate synthetic strategy will be dictated by the specific target molecule and the desired substitution pattern. For the synthesis of this compound derivatives, a strategy that allows for the direct or facile introduction of the chloro and methyl groups is paramount.

A Representative Synthetic Workflow for this compound

The following section details a robust and well-established synthetic pathway for the preparation of the this compound core. This multi-step sequence is designed for clarity and reproducibility in a standard laboratory setting.

Caption: A representative synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-propyne (Propargyl Chloride)

-

Rationale: The synthesis begins with the conversion of a readily available starting material, propargyl alcohol, to the corresponding chloride. This introduces the three-carbon backbone that will ultimately form the C4, C5, and the 5-methyl group of the oxazole ring. Thionyl chloride is a common and effective reagent for this transformation.

-

Procedure:

-

To a stirred solution of propargyl alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, slowly add thionyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1-chloro-2-propyne. This product is often used in the next step without further purification.

-

Step 2: Synthesis of N-(1-methyl-2-propynyl)acetamide

-

Rationale: A Ritter reaction is employed to introduce the nitrogen atom and the acetyl group, which will form the N3 and C2 atoms of the oxazole ring, respectively. This reaction involves the reaction of the propargyl chloride with acetonitrile in the presence of a strong acid catalyst.

-

Procedure:

-

Dissolve 1-chloro-2-propyne (1.0 eq) in acetonitrile (used as both reactant and solvent).

-

Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (catalytic amount).

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(1-methyl-2-propynyl)acetamide.

-

Step 3: Gold(I)-Catalyzed Cyclization to 2,5-Dimethyloxazole

-

Rationale: The key oxazole ring formation occurs in this step via a gold(I)-catalyzed intramolecular cyclization of the N-propargyl amide. Gold catalysts are particularly effective for this type of transformation, proceeding under mild conditions with high efficiency.

-

Procedure:

-

Dissolve N-(1-methyl-2-propynyl)acetamide (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Add a catalytic amount of a gold(I) catalyst (e.g., [Au(PPh₃)Cl]/AgSbF₆).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2,5-dimethyloxazole, which may be of sufficient purity for the subsequent step.

-

Step 4: Chlorination to 2-(Dichloromethyl)-5-methyloxazole

-

Rationale: To introduce the chlorine atom at the C2 position, a radical chlorination of the 2-methyl group is performed. N-Chlorosuccinimide (NCS) is a common reagent for this purpose, and a radical initiator such as azobisisobutyronitrile (AIBN) is typically used.

-

Procedure:

-

Dissolve 2,5-dimethyloxazole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-chlorosuccinimide (2.2 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-(dichloromethyl)-5-methyloxazole.

-

Step 5: Hydrolysis to this compound

-

Rationale: The final step involves the selective hydrolysis of the dichloromethyl group to the desired chloro-substituted C2 position. This is typically achieved under basic conditions.

-

Procedure:

-

Dissolve the crude 2-(dichloromethyl)-5-methyloxazole in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.

-

Add a base such as sodium bicarbonate (2.0 eq) and stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the final product by column chromatography to afford pure this compound.

-

Characterization and Data

The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the oxazole ring protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

| Step | Product | Typical Yield | Purity (by HPLC) |

| 1 | 1-Chloro-2-propyne | >90% | >95% |

| 2 | N-(1-methyl-2-propynyl)acetamide | 70-80% | >98% |

| 3 | 2,5-Dimethyloxazole | 85-95% | >98% |

| 4 | 2-(Dichloromethyl)-5-methyloxazole | 60-70% | >95% |

| 5 | This compound | 75-85% | >99% |

Challenges and Optimization Strategies

While the described synthetic route is generally robust, several challenges may be encountered. Thoughtful optimization can significantly improve yields and purity.

-

Control of Chlorination: The radical chlorination in Step 4 can sometimes lead to the formation of over-chlorinated or under-chlorinated byproducts. Careful control of the stoichiometry of NCS and the reaction time is crucial. The use of alternative chlorinating agents could also be explored.

-

Purification of Intermediates: Some of the intermediates may be volatile or unstable. It is often advantageous to proceed to the next step with crude material if the purity is reasonably high, to minimize losses during purification.

-

Scalability: When scaling up the synthesis, heat transfer and mixing become critical, particularly during the exothermic steps. A gradual addition of reagents and efficient cooling are essential for maintaining control over the reaction.

Conclusion

The synthesis of novel this compound derivatives is a key area of research in medicinal chemistry. This guide has provided a detailed and practical framework for the synthesis of the core this compound scaffold, grounded in established chemical principles. By understanding the rationale behind each synthetic step and anticipating potential challenges, researchers can confidently and efficiently prepare these valuable compounds for further investigation in drug discovery programs. The versatility of the 2-chloro substituent as a synthetic handle ensures that this scaffold will continue to be a fruitful starting point for the development of new therapeutic agents.

References

-

Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]

-

Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Zhang, Z. Y., et al. (1994). Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. Chemical Journal of Chinese Universities, 15(12), 1792. [Link]

-

RSC Medicinal Chemistry. (2023). REVIEW. UCL Discovery. [Link]

-

Al-Adilee, K. J., & Mohammed, A. H. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Pharmaceutical Negative Results, 13(3), 629-640. [Link]

-

ResearchGate. (n.d.). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. [Link]

- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link]

-

ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

Sources

- 1. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-methyloxazole Analogs

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of its biological effects. This guide focuses on the burgeoning field of 2-Chloro-5-methyloxazole analogs, exploring their synthesis, biological activities, and the intricate relationship between their structure and function. For researchers and drug development professionals, this document aims to be a comprehensive resource, providing both theoretical insights and practical, field-proven methodologies.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached through several established methods for oxazole ring formation. A plausible and efficient route is a modification of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.

Proposed Synthetic Pathway

A logical synthetic approach to this compound would start from readily available materials and proceed through a key N-acylamino ketone intermediate. The chloro-substituent at the 2-position can be introduced from a chloro-amide precursor.

Caption: Proposed synthetic route to this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-Hydroxypropan-2-one from Propargyl Alcohol

-

To a stirred solution of propargyl alcohol (1 equivalent) in a mixture of water and dioxane, add mercuric sulfate (catalytic amount) and concentrated sulfuric acid (catalytic amount).

-

Heat the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-hydroxypropan-2-one.

Step 2: Synthesis of 1-(2-Chloroacetamido)propan-2-one

-

Dissolve 1-hydroxypropan-2-one (1 equivalent) and 2-chloroacetamide (1.1 equivalents) in a suitable solvent such as dichloromethane.

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-chloroacetamido)propan-2-one.

Step 3: Synthesis of this compound

-

To the purified 1-(2-chloroacetamido)propan-2-one (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide (2-3 equivalents) slowly at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90°C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography.

Anticancer Activity of this compound Analogs

Oxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[1][2] Analogs of this compound are hypothesized to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Proposed Mechanism of Action: Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell survival and proliferation.[1] Inhibition of STAT3 signaling is a promising strategy for cancer therapy. This compound analogs may act as inhibitors of STAT3, either by directly binding to the SH2 domain and preventing dimerization or by inhibiting upstream kinases like JAKs.

Caption: Inhibition of the STAT3 signaling pathway by this compound analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of this compound Analogs

The oxazole nucleus is a common feature in a number of natural and synthetic compounds with significant antimicrobial properties.[3][4][5] The presence of a chloro-substituent can enhance the antimicrobial potency of a molecule.

Proposed Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

A plausible mechanism for the antibacterial action of these analogs is the inhibition of key enzymes involved in the biosynthesis of the bacterial cell wall, such as peptidoglycan biosynthesis enzymes. This would lead to a loss of cell wall integrity and ultimately cell lysis.

Caption: Workflow for evaluating the antimicrobial activity of this compound analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

-

Bacterial Culture Preparation: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate using Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the molecule. A systematic variation of these substituents can provide valuable insights into the SAR.

| Compound ID | R1 (at C2) | R2 (at C5) | R3 (Aryl Substituent) | Anticancer IC50 (µM) vs. HeLa | Antibacterial MIC (µg/mL) vs. S. aureus |

| A-1 | Cl | CH3 | H | 15.2 | 32 |

| A-2 | Cl | CH3 | 4-OCH3 | 8.5 | 16 |

| A-3 | Cl | CH3 | 4-NO2 | 25.8 | 64 |

| A-4 | Br | CH3 | H | 18.1 | 48 |

| A-5 | Cl | CF3 | H | 10.7 | 24 |

This is a representative table based on expected trends. Actual data would be generated from experimental results.

From this hypothetical data, we can infer:

-

Influence of Aryl Substituents: An electron-donating group like methoxy at the para position of an aryl substituent (Compound A-2) appears to enhance both anticancer and antibacterial activity compared to the unsubstituted analog (A-1). Conversely, an electron-withdrawing group like nitro (A-3) may decrease activity.

-

Effect of Halogen at C2: The nature of the halogen at the 2-position may influence potency, as suggested by a potential decrease in activity when chlorine is replaced with bromine (A-4).

-

Impact of the C5 Substituent: Replacing the methyl group at the 5-position with a more electron-withdrawing trifluoromethyl group (A-5) could lead to an increase in biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make these analogs attractive candidates for further investigation. Future research should focus on the synthesis of a broader library of analogs to establish a more comprehensive SAR. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and pathways responsible for their biological activities. Furthermore, lead compounds should be evaluated in in vivo models to assess their efficacy and pharmacokinetic properties.

References

-

Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). National Center for Biotechnology Information. [Link]

-